molecular formula C5H6N6 B1280574 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-00-6

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B1280574
CAS RN: 28610-00-6
M. Wt: 150.14 g/mol
InChI Key: ACHFKTLOIJKHGY-UHFFFAOYSA-N
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Description

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound with the molecular formula C5H6N6 . It has a molecular weight of 150.14 . This compound is supplied by Matrix Scientific .


Molecular Structure Analysis

The InChI code for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is 1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) . This code provides a specific representation of the molecule’s structure. Further structural analysis would require more specialized tools or software.


Physical And Chemical Properties Analysis

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a density of 1.8±0.1 g/cm3, a molar refractivity of 38.4±0.5 cm3, and a molar volume of 81.5±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is -1.62, and its ACD/LogD (pH 5.5 and 7.4) is -0.91 . Its polar surface area is 82 Å2, and its polarizability is 15.2±0.5 10-24 cm3 .

Scientific Research Applications

  • Pharmacological Evaluation

    • Field : Pharmacology
    • Application : The compound has been evaluated for its inhibitory activity towards thymidine phosphorylase .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : The 5-thioxo analogues of 1,2,4-triazolo [1,5-a] [1,3,5]triazine exhibited a varying degree of inhibitory activity towards thymidine phosphorylase, comparable or better than reference compound, 7-Deazaxanthine (7-DX, 2) (IC 50 value = 42.63 -M) .
  • Energetic Material Research

    • Field : Material Science
    • Application : Triazolo-triazine derivatives, which may include “2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine”, have been studied as potential energetic materials .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : Most of the triazolo-triazine derivatives show poor explosive power index due to their negative oxygen balance, which leads to forming fewer amounts of gaseous CO, CO 2, and H 2 O .
  • Energetic Materials

    • Field : Material Science
    • Application : The compound could be used to develop new energetic materials .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : The technique can be applied to obtain a novel type of heterocyclic zwitterionic structures that are promising in the development of new energetic materials .
  • Organic Light-Emitting Diodes (OLEDs)

    • Field : Material Science
    • Application : Triazolo-triazine derivatives, which may include “2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine”, have been studied as potential materials for OLEDs .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : Tris[1,2,4]triazolo[1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, is utilized to construct D3–A star-shaped tristriazolotriazine derivatives .
  • Fatty Acid-Binding Proteins (FABPs) Inhibitors

    • Field : Biochemistry
    • Application : Triazolo-triazine derivatives, which may include “2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine”, have been studied as potential inhibitors of FABPs . FABPs are potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Primary Explosives

    • Field : Material Science
    • Application : Triazolo-triazine derivatives, which may include “2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine”, have been studied as potential primary explosives .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is classified as an irritant . It’s always important to handle chemical substances with appropriate safety measures, and to consult the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHFKTLOIJKHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506193
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

CAS RN

28610-00-6
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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